1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
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Overview
Description
1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a complex organic compound with the molecular formula C24H23N3O3 and a molecular weight of 401.466. This compound features a benzoylphenyl group and a piperidinylmethanone group linked through an oxadiazole ring.
Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of this compound, have been recognized for their high therapeutic values and have been the center of attention in drug discovery . They have shown a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and more .
Mode of Action
For instance, in anticancer activity, they may inhibit cell proliferation and induce apoptosis .
Biochemical Pathways
These could include pathways related to cell proliferation, inflammation, viral replication, and more .
Pharmacokinetics
The presence of the piperidine ring, a common feature in many pharmaceutical agents, could potentially influence its pharmacokinetic properties .
Result of Action
Based on the known activities of oxadiazoles, it can be inferred that the compound could potentially induce changes at the cellular level, such as inhibition of cell proliferation in the case of anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often include the use of solvents like toluene and reagents such as gaseous ammonia and hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could lead to the formation of piperidine derivatives .
Scientific Research Applications
1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone: Another oxadiazole derivative with antitubercular activity.
(4-Benzoyl phenoxy)-[1,3,4]oxadiazole-2-thiol derivatives: Known for their anticancer properties.
Uniqueness
1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine stands out due to its unique combination of a benzoylphenyl group and a piperidinylmethanone group linked through an oxadiazole ring. This structure imparts specific biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-21(16-6-2-1-3-7-16)19-8-4-5-9-20(19)24(29)27-14-12-18(13-15-27)23-26-25-22(30-23)17-10-11-17/h1-9,17-18H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEFCLWGKBAXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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